molecular formula C11H13NO2 B11903392 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Cat. No.: B11903392
M. Wt: 191.23 g/mol
InChI Key: GVAAOBULEFOLBI-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered interest due to its potential neuroprotective and antidepressant-like effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamines react with aldehydes or α-keto acids . This reaction typically requires acidic conditions and elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves optimizing the Pictet-Spengler reaction for higher yields and purity. This may include the use of catalysts and controlled reaction environments to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with dopamine receptors and inhibition of monoamine oxidase (MAO) enzymes. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These mechanisms contribute to its neuroprotective and antidepressant-like activities .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid stands out due to its specific structural modifications, which enhance its pharmacological profile. Its carboxylic acid group provides additional sites for chemical modifications, potentially leading to the development of novel therapeutic agents .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14)

InChI Key

GVAAOBULEFOLBI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C=CC=C2C(=O)O

Origin of Product

United States

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